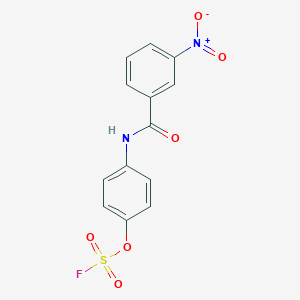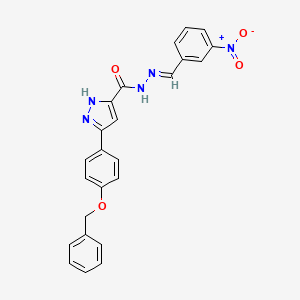![molecular formula C23H17N3S3 B2677806 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine CAS No. 923147-89-1](/img/structure/B2677806.png)
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine is a complex heterocyclic compound that features a unique combination of thiazole, thiophene, and pyridazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: This step often involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Construction of the Pyridazine Ring: This can be synthesized via the reaction of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Final Assembly: The final step involves the coupling of the thiazole-thiophene intermediate with the pyridazine moiety under appropriate conditions, often using a base such as potassium carbonate in a polar solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: The pyridazine ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene and thiazole rings.
Reduction: Reduced pyridazine derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
科学研究应用
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biological pathways.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate, which also contain the thiophene nucleus.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole.
Pyridazine Derivatives: Compounds like hydralazine and cadralazine.
Uniqueness
3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
4-methyl-5-[6-(naphthalen-1-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3S3/c1-15-22(29-23(24-15)20-10-5-13-27-20)19-11-12-21(26-25-19)28-14-17-8-4-7-16-6-2-3-9-18(16)17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEDWDYOTHMLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine](/img/structure/B2677724.png)
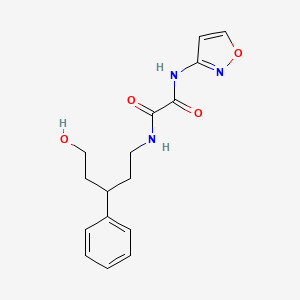
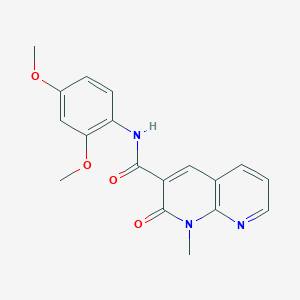
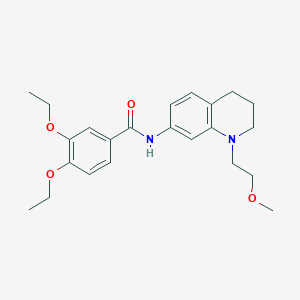
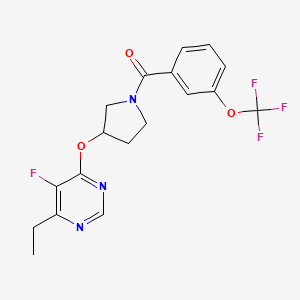
![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)
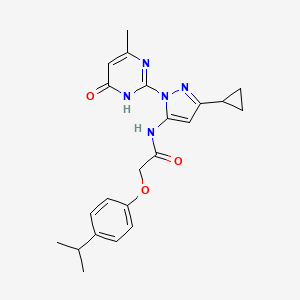
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2677737.png)
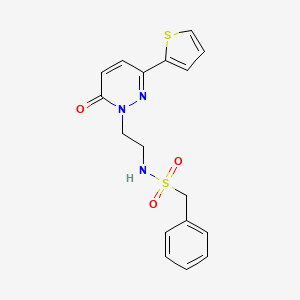
![1-(2-Chlorophenyl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea](/img/structure/B2677740.png)
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)
